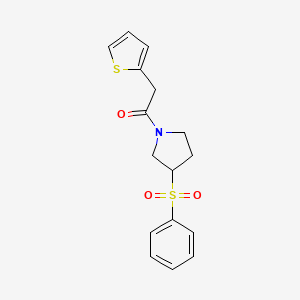

4-(Pyridine-3-carbonyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

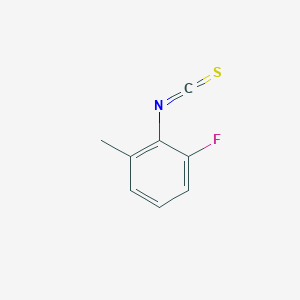

“4-(Pyridine-3-carbonyl)pyrimidine” is a chemical compound with the CAS Number: 188630-98-0 . It has a molecular weight of 185.19 . The IUPAC name for this compound is 3-pyridinyl(4-pyrimidinyl)methanone .

Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N -dimethylaminoethanol as the one carbon source .Molecular Structure Analysis

The structural core of pyrimidine is a heterocyclic aromatic ring, comprising four carbon atoms and two nitrogen atoms at positions 1 and 3 . The heterocyclic nature of pyrimidine is central to its biochemical activity and reactivity .Chemical Reactions Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Numerous methods for the synthesis of pyrimidines are described .Scientific Research Applications

Pyrimidine Derivatives and Pharmacological Aspects

Pyrimidine derivatives, like 4-(Pyridine-3-carbonyl)pyrimidine, exhibit significant pharmacological properties. They demonstrate a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and analgesic effects (Verma et al., 2020).

Application in Organic Light-Emitting Diodes (OLEDs)

Pyrimidine chelates, similar to this compound, have been used in the synthesis of heteroleptic Ir(III) metal complexes. These complexes show potential in high-performance sky-blue- and white-emitting OLEDs, demonstrating significant external quantum, luminance, and power efficiencies (Chang et al., 2013).

Nonlinear Optical (NLO) Properties

Thiopyrimidine derivatives, which include compounds like this compound, have shown promise in nonlinear optics (NLO). These compounds have been studied for their structural parameters and NLO properties, indicating potential for optoelectronic high-tech applications (Hussain et al., 2020).

Synthesis of Substituted Pyrido[2,3-d]pyrimidines

The intramolecular aza-Wittig reaction has been applied to synthesize a variety of substituted pyrido[2,3-d]pyrimidines, a class of compounds related to this compound. These pyrimidines have been synthesized with good to moderate yields, indicating a versatile method for producing these compounds (Chan & Faul, 2006).

Biological Evaluation of Pyrimidine Derivatives

5-Hydroxymethylpyrimidines, structurally related to this compound, have been evaluated for their cytotoxic properties against normal and cancer cell lines. This study highlights the potential of pyrimidine derivatives in cancer research and treatment (Stolarczyk et al., 2021).

Mechanism of Action

The key mechanism of action of pyrimidines involves their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-a, nuclear factor kB, leukotrienes, and some interleukins .

It is stored at room temperature . The physical form of the compound is a powder .

Safety and Hazards

Properties

IUPAC Name |

pyridin-3-yl(pyrimidin-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c14-10(8-2-1-4-11-6-8)9-3-5-12-7-13-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNOUCJOFAILCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=NC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-methyl-1H-imidazol-1-yl)benzyl]thiophene-3-carboxamide](/img/structure/B2361041.png)

![2,5-Dichloro-4-[[(1S)-2,2-dimethylcyclopropyl]methoxy]pyridine](/img/structure/B2361042.png)

![N-[(5-Methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2361044.png)

![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B2361052.png)

![[1-Oxo-2-({[3-(trifluoromethyl)benzoyl]oxy}methyl)-1,2,3,4-tetrahydro-2-naphthalenyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2361054.png)

![2-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2361057.png)

![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/no-structure.png)

![2-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2361059.png)